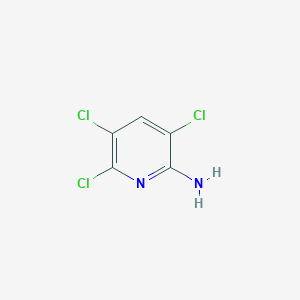

3,5,6-Trichloropyridin-2-amine

Vue d'ensemble

Description

3,5,6-Trichloropyridin-2-amine is a useful research compound. Its molecular formula is C5H3Cl3N2 and its molecular weight is 197.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sciences de l'environnement

3,5,6-Trichloropyridin-2-amine : est un métabolite clé de certains pesticides et a des implications importantes en sciences de l'environnement. Il est utilisé pour étudier les voies de dégradation et le devenir environnemental de pesticides comme le chlorpyrifos . La compréhension de son comportement dans les écosystèmes permet d'évaluer les risques et de développer des stratégies de contrôle de la pollution et de biorémédiation.

Biorémédiation

Ce composé est un élément essentiel dans la recherche en biorémédiation. Les scientifiques explorent l'utilisation de bactéries et d'autres micro-organismes pour dégrader la This compound et ses composés parents, réduisant ainsi leur toxicité et leur impact environnemental . Cette recherche est cruciale pour nettoyer les sites contaminés par les pesticides.

Agriculture

En agriculture, la This compound sert de marqueur pour étudier l'exposition des cultures et des sols aux pesticides . Elle permet de comprendre la persistance des résidus de pesticides et leur potentiel à entrer dans la chaîne alimentaire, ce qui permet de mettre en place des pratiques agricoles et des utilisations de pesticides sûres.

Produits pharmaceutiques

La structure chimique de la This compound fournit un échafaudage pour le développement de nouveaux produits pharmaceutiques. Ses dérivés sont explorés pour des applications thérapeutiques potentielles, notamment le développement de ligands bioactifs et de capteurs chimiques . Cette recherche pourrait conduire à de nouveaux traitements et outils de diagnostic.

Synthèse chimique

This compound : est utilisée en synthèse chimique comme intermédiaire pour diverses réactions organiques . Sa réactivité permet la création de molécules complexes, qui peuvent être utilisées dans des applications pharmaceutiques et industrielles ultérieures.

Science des matériaux

Les propriétés du composé sont étudiées pour le développement de nouveaux matériaux. La recherche comprend son incorporation dans les polymères et les revêtements, ce qui pourrait conduire à des matériaux ayant une durabilité et une résistance chimique accrues .

Mécanisme D'action

Target of Action

It’s worth noting that this compound is a derivative of triclopyr, a systemic foliar herbicide and fungicide . Therefore, it might share similar targets with Triclopyr, which primarily acts on broadleaf weeds and fungi .

Mode of Action

Triclopyr acts by mimicking the plant growth hormone auxin, causing uncontrolled growth and eventual death of the target plants .

Biochemical Pathways

3,5,6-Trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, is known to undergo microbial degradation . Two possible degradation pathways have been proposed: the hydrolytic-oxidative dechlorination pathway and the denitrification pathway . It’s plausible that 3,5,6-Trichloropyridin-2-amine, being structurally similar to TCP, may undergo similar biochemical transformations.

Pharmacokinetics

For instance, TCP is known to be highly water-soluble and mobile in soil, which could influence the bioavailability of this compound .

Result of Action

For instance, Triclopyr causes uncontrolled growth in plants, leading to their death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its parent compound, TCP, is known to be highly soluble in water and mobile in soil, which can affect its distribution and persistence in the environment . Furthermore, microbial activity, which plays a crucial role in the degradation of TCP, can be influenced by factors such as temperature, pH, and the presence of other contaminants .

Analyse Biochimique

Biochemical Properties

3,5,6-Trichloropyridin-2-amine plays a significant role in biochemical reactions, particularly in the degradation of certain pollutants. It interacts with enzymes such as flavin adenine dinucleotide (FADH2)-dependent monooxygenase, which is involved in the initial step of its degradation. The compound is dechlorinated to form intermediate metabolites, which are further processed by other enzymes like flavin reductase and transcriptional regulators . These interactions highlight the compound’s role in detoxification and biodegradation pathways.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can influence the expression of genes involved in detoxification and stress responses. Additionally, the compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the production of reactive oxygen species, impacting cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for monooxygenases, which catalyze its dechlorination. This process involves the transfer of electrons and the formation of intermediate metabolites. The compound can also inhibit or activate other enzymes, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term studies have shown that it can persist in certain conditions, leading to prolonged effects on cellular function. The degradation products of the compound can also have distinct biochemical activities, further influencing cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic effects. Studies have observed threshold effects, where a certain concentration of the compound is required to elicit a response. High doses can result in adverse effects such as enzyme inhibition, oxidative stress, and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation. The compound is metabolized by enzymes such as monooxygenases and reductases, leading to the formation of intermediate metabolites. These metabolites are further processed by other enzymes, resulting in the detoxification and removal of the compound from the system. The metabolic pathways also involve interactions with cofactors like FADH2 and transcriptional regulators .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its biochemical activity and its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of the compound can impact its activity and its interactions with other biomolecules .

Activité Biologique

3,5,6-Trichloropyridin-2-amine (TCPA) is a compound of significant interest due to its diverse biological activities and its role as a metabolite of certain pesticides. This article provides a comprehensive overview of the biological activity of TCPA, including its toxicity, antimicrobial properties, and potential therapeutic applications.

- Chemical Formula : CHClN

- Molecular Weight : 195.45 g/mol

- Structure : TCPA features a pyridine ring substituted with three chlorine atoms and an amino group at the 2-position.

Toxicity

TCPA is notably more toxic than its parent compounds, chlorpyrifos and triclopyr. It has been identified as a significant environmental pollutant due to its persistence and accumulation in ecosystems. The compound's toxicity has been linked to neurotoxic effects in various organisms, including mammals and aquatic life.

Toxicity Data Table

| Organism | Toxicity Level (mg/kg) | Reference |

|---|---|---|

| Rats | 10 | |

| Fish (Lepomis) | 5 | |

| Daphnia | 0.5 |

Antimicrobial Activity

Recent studies have demonstrated that TCPA exhibits significant antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Antimicrobial Activity Data Table

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

Potential Therapeutic Applications

TCPA's unique chemical structure allows it to interact with biological systems in ways that may be harnessed for therapeutic purposes. Research indicates potential applications in:

- Antiviral Agents : TCPA has shown promise in preliminary studies targeting viral replication mechanisms.

- Cancer Treatment : Some derivatives of TCPA are being explored for their cytotoxic effects against cancer cell lines, particularly in breast and colon cancers.

Case Studies

- Antiviral Activity : A study demonstrated that TCPA derivatives inhibited viral replication in vitro by targeting the viral polymerase enzyme, suggesting a mechanism for potential antiviral drug development.

- Cytotoxicity against Cancer Cells : In experiments involving human cancer cell lines, TCPA exhibited an IC value of 27 µM against MCF-7 cells, indicating significant anticancer activity.

Environmental Impact

TCPA's role as a metabolite of chlorpyrifos raises concerns regarding its environmental persistence and bioaccumulation. Studies have shown that TCPA can affect non-target species and disrupt ecological balances.

Propriétés

IUPAC Name |

3,5,6-trichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPWUZFIHQBDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.